benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate
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Overview
Description
Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate is a chemical compound with the molecular formula C18H19NO3. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by a benzyl group attached to a cyclopropyl ring, which is further substituted with a methoxyphenyl group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the cyclopropyl ring is alkylated with a methoxybenzene derivative.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate compound with benzyl chloroformate in the presence of a base to form the carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxyphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate
- Benzyl N-[1-(3-ethoxyphenyl)cyclopropyl]carbamate
- Benzyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate
Uniqueness
Benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate is unique due to its specific substitution pattern and the presence of the cyclopropyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl N-[1-(3-methoxyphenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-9-5-8-15(12-16)18(10-11-18)19-17(20)22-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFRJHZLISALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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